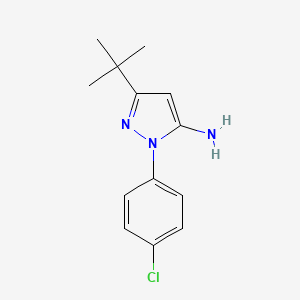

3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine

CAS No.: 478016-00-1

Cat. No.: VC2328911

Molecular Formula: C13H16ClN3

Molecular Weight: 249.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 478016-00-1 |

|---|---|

| Molecular Formula | C13H16ClN3 |

| Molecular Weight | 249.74 g/mol |

| IUPAC Name | 5-tert-butyl-2-(4-chlorophenyl)pyrazol-3-amine |

| Standard InChI | InChI=1S/C13H16ClN3/c1-13(2,3)11-8-12(15)17(16-11)10-6-4-9(14)5-7-10/h4-8H,15H2,1-3H3 |

| Standard InChI Key | CGBTZABQTSWFJF-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)Cl |

| Canonical SMILES | CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)Cl |

Introduction

Chemical Structure and Identification

3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine features a pyrazole ring substituted with a tert-butyl group at the 3-position, a 4-chlorophenyl group at position 1, and an amino group at position 5. This structural arrangement contributes to its distinctive chemical behavior and biological properties.

Chemical Identification Parameters

| Parameter | Value |

|---|---|

| CAS No. | 478016-00-1 |

| Molecular Formula | C13H16ClN3 |

| Molecular Weight | 249.74 g/mol |

| IUPAC Name | 5-tert-butyl-2-(4-chlorophenyl)pyrazol-3-amine |

| InChI | InChI=1S/C13H16ClN3/c1-13(2,3)11-8-12(15)17(16-11)10-6-4-9(14)5-7-10/h4-8H,15H2,1-3H3 |

| InChIKey | CGBTZABQTSWFJF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)Cl |

These identification parameters provide a unique chemical fingerprint for this compound, facilitating accurate identification and reference in scientific literature .

Structural Features

The compound's structure combines several key elements that influence its chemical behavior:

-

A five-membered pyrazole heterocyclic core

-

A bulky tert-butyl substituent that provides steric effects

-

A chlorophenyl group that contributes to electronic properties

-

A primary amine group that can participate in various reactions

The specific arrangement of these groups creates a unique electronic environment and influences the compound's reactivity patterns.

Synthesis Methods

Synthetic Routes

The synthesis of 3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine typically involves the reaction of 4-chlorophenylhydrazine with tert-butyl acetoacetate under specific conditions. This reaction proceeds through several key steps:

-

Formation of a hydrazone intermediate from the reaction of 4-chlorophenylhydrazine with tert-butyl acetoacetate

-

Cyclization of the hydrazone to form the pyrazole ring

-

Subsequent transformations to yield the final product

The reaction conditions often include refluxing the reactants in suitable solvents such as ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods

For large-scale production, the synthesis methods are optimized to improve efficiency and yield. These industrial approaches may include:

-

Implementation of continuous flow reactors to enhance reaction efficiency

-

Optimization of solvents and catalysts for cost-effectiveness

-

Precise control of reaction parameters to ensure product purity

-

Development of environmentally sustainable production methods

These modifications allow for the efficient production of high-quality material for research and potential commercial applications.

Chemical Reactivity

Types of Reactions

3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine can undergo various chemical transformations due to its functional groups:

Oxidation Reactions

The compound can be oxidized to form corresponding pyrazole N-oxides using appropriate oxidizing agents.

Reduction Reactions

Reduction processes can lead to the formation of various amine derivatives with modified properties.

Substitution Reactions

The chlorine atom on the phenyl ring can be replaced with other nucleophiles, allowing for further structural modifications.

Amino Group Reactions

The primary amine at position 5 can participate in numerous reactions including:

-

Acylation to form amides

-

Alkylation to form secondary or tertiary amines

-

Condensation with aldehydes or ketones

-

Formation of Schiff bases

Reaction Conditions

The specific conditions for these reactions typically include:

| Reaction Type | Common Reagents | Typical Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Controlled temperature, appropriate solvent |

| Reduction | Lithium aluminum hydride, sodium borohydride | Inert atmosphere, low temperature |

| Substitution | Amines, thiols, alkoxides | Basic conditions, catalyst assistance |

| Amino group transformations | Acid chlorides, aldehydes, anhydrides | Varies by specific transformation |

These reaction conditions can be optimized based on specific requirements for yield, selectivity, and product purity.

Biological Activity

Anticancer Properties

Research indicates that pyrazole derivatives, including compounds similar to 3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine, exhibit potential anticancer activities. Studies have shown:

-

Cytotoxic effects against various cancer cell lines

-

In vitro assays demonstrating efficacy against MCF7 breast cancer cells with an IC50 value of approximately 12.50 μM

The mechanisms underlying these anticancer effects appear to involve:

-

Inhibition of kinases involved in cancer cell proliferation

-

Induction of apoptosis in cancer cells

-

Interference with cancer-related signaling pathways

Anti-inflammatory Effects

Compounds structurally similar to 3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine have shown promise as anti-inflammatory agents in experimental models. These studies indicate:

-

Reduction in inflammatory markers

-

Decreased cytokine release in inflammation models

-

Potential applications in treating inflammatory diseases

Other Biological Activities

In addition to anticancer and anti-inflammatory properties, this class of compounds may exhibit:

-

Antimicrobial activity against various pathogens

-

Enzyme inhibition capabilities

-

Interactions with specific biological receptors and targets

These diverse biological activities highlight the potential therapeutic applications of this compound and its derivatives.

Comparison with Related Compounds

Several compounds share structural similarities with 3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine but differ in specific substitution patterns. The table below compares several related pyrazole derivatives :

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| 3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine | 478016-00-1 | C13H16ClN3 | 249.74 | Reference compound |

| 3-(tert-Butyl)-1-(3-chlorophenyl)-1H-pyrazol-5-amine | 895042-70-3 | C13H16ClN3 | 249.74 | Chlorine at meta position |

| 1-(4-Bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-amine | 895042-78-1 | C13H16BrN3 | 294.19 | Bromine instead of chlorine |

| 3-(tert-Butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine | 227623-26-9 | C14H19N3O | 245.32 | Methoxy group instead of chlorine |

| 3-(tert-Butyl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine | Not provided | C13H14Cl3N3 | 318.63 | Three chlorine atoms on phenyl ring |

These structural variations influence the compounds' physical properties, chemical reactivity, and biological activities, providing opportunities for structure-activity relationship studies .

Research Applications

Pharmaceutical Research

3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine has several applications in pharmaceutical research:

-

Building block for the synthesis of more complex bioactive molecules

-

Lead compound for the development of novel therapeutic agents

-

Tool for studying structure-activity relationships in drug discovery

-

Model compound for investigating specific biological targets and pathways

Chemical Applications

Beyond pharmaceutical applications, this compound serves various functions in chemical research:

-

Intermediate in organic synthesis

-

Model compound for studying heterocyclic chemistry

-

Platform for developing new synthetic methodologies

-

Subject for investigating reaction mechanisms and pathways

Material Science Applications

Some pyrazole derivatives have applications in material science, including:

-

Development of novel polymers

-

Creation of specialized coatings

-

Components in advanced materials

-

Building blocks for functional materials with specific properties

Future Research Directions

Based on the current understanding of 3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine, several promising research directions emerge:

Structure-Activity Relationship Studies

Further exploration of how structural modifications influence biological activity could lead to the development of more potent derivatives with enhanced therapeutic potential.

Mechanistic Investigations

Detailed studies of the mechanisms by which this compound and its derivatives exert their biological effects would provide valuable insights for drug development.

Clinical Applications

Continued clinical trials and investigations will be essential to establish the safety and efficacy profiles of compounds based on this structural scaffold in human subjects.

Synthetic Methodology Development

Development of improved synthetic methods for this compound and related derivatives would facilitate their availability for research and potential commercial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume